Terrylendiimide
Description
Properties
Molecular Formula |
C58H46N2O4 |
|---|---|
Molecular Weight |
835 g/mol |
IUPAC Name |
7,22-bis[2,6-di(propan-2-yl)phenyl]-7,22-diazadecacyclo[14.14.2.22,5.217,20.03,12.04,9.013,31.018,27.019,24.028,32]hexatriaconta-1(31),2,4,9,11,13,15,17(34),18(27),19(24),20(33),25,28(32),29,35-pentadecaene-6,8,21,23-tetrone |
InChI |
InChI=1S/C58H46N2O4/c1-27(2)31-11-9-12-32(28(3)4)53(31)59-55(61)43-23-19-39-35-15-17-37-41-21-25-45-52-46(58(64)60(57(45)63)54-33(29(5)6)13-10-14-34(54)30(7)8)26-22-42(50(41)52)38-18-16-36(47(35)48(37)38)40-20-24-44(56(59)62)51(43)49(39)40/h9-30H,1-8H3 |
InChI Key |
MSVQCGXIWUTCFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C9=C1C8=CC=C3C1=C(C=C9)C(=O)N(C3=O)C1=C(C=CC=C1C(C)C)C(C)C)C2=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometric Considerations
The cyclodehydrogenation proceeds via a tandem coupling-cyclization mechanism. A molar ratio of 2:1 (NDI:PDI) optimizes intermediate formation while minimizing side products. Alkali metal bases (e.g., potassium tert-butoxide) deprotonate the imide nitrogen, enabling nucleophilic attack on the electron-deficient naphthalene ring. Subsequent elimination of HX (X = Br, Cl) drives aromaticity restoration, with reaction temperatures exceeding 180°C ensuring complete dehydrogenation.
Yield and Purity Optimization
Early methods suffered from yields below 50% due to incomplete cyclization and tar formation. Advances in solvent selection—particularly using high-boiling polar aprotic solvents like 1,2,4-trichlorobenzene—improved yields to 68-72%. Column chromatography purification with methylene chloride/hexane gradients achieves >98% purity, as confirmed by HPLC-MS.
Halogenation-Coupling Approaches: Precision Synthesis of Substituted TDIs
For functionalized TDI derivatives, halogenated precursors enable cross-coupling reactions. The 2024 study demonstrated this strategy using dibenzothiophene-annulated TDI, while patent outlines bromination protocols.
Bromination of PDI/NDI Intermediates
Electrophilic bromination at the 4-position of NDI occurs using Br₂/FeCl₃ in chlorobenzene (60°C, 12 h), achieving 89% regioselectivity. Subsequent Suzuki coupling with boronic acid-functionalized PDI derivatives introduces aromatic substituents without disrupting the imide groups.
Palladium-Catalyzed Coupling
The Stille coupling remains prevalent for constructing asymmetrical TDIs. As exemplified in, tributyltin-functionalized NDI reacts with bromo-PDI under Pd(PPh₃)₄ catalysis (toluene, 110°C), yielding 74% of the coupled product. This method allows precise control over electronic properties through substituent choice.
Solvent and Base Selection: Critical Parameters in Large-Scale Synthesis
Industrial-scale TDI production requires careful optimization of reaction media. Comparative data from reveals performance variations across solvent systems:
| Solvent Type | Boiling Point (°C) | Base Compatibility | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1,2,4-Trichlorobenzene | 213 | Excellent | 72 | 95 |
| N-Methylpyrrolidone | 202 | Moderate | 65 | 91 |
| Diglyme | 162 | Poor | 58 | 87 |
| Ethanolamine | 170 | Excellent | 68 | 93 |
Strong bases (KOH, t-BuOK) in aprotic solvents maximize deprotonation efficiency, while protic solvents like ethanolamine enhance solubility of ionic intermediates. Recent work shows branched alkyl chains (e.g., 1-undecyldodecyl) improve processability without compromising reactivity.
Post-Synthesis Processing: Purification and Device Integration
Chromatographic Purification
Crude TDI mixtures require multi-stage purification. Patent specifies silica gel chromatography with gradient elution (CH₂Cl₂ → CH₂Cl₂:MeOH 95:5), removing unreacted precursors and oligomeric byproducts. Centrifugal partition chromatography emerges as a scalable alternative, achieving 99.2% purity at 200 g/batch.
Thin-Film Fabrication Techniques
Inkjet printing of TDI solutions (10 mg/mL in chlorobenzene) produces uniform electrofluidic display layers. Annealing at 150°C under N₂ enhances crystallinity, with XRD showing (001) plane orientation (d-spacing = 3.4 Å).
Recent Advances: Functional Derivatives and Emerging Applications
Nine-Ring Fused TDI with Switchable Emissions
The 2024 breakthrough introduced TDI-cDBT , a kite-shaped derivative exhibiting dual emission:
-
Thermally activated delayed fluorescence (TADF): Φ = 88%, λem = 650 nm
-
Room-temperature phosphorescence (RTP): τ = 1.8 ms, λem = 780 nm
This behavior stems from a ΔEST of 0.04 eV and aggregation-induced spin-orbit coupling. The synthesis involves annulating dibenzothiophene to TDI via Pd-catalyzed C-H activation.
Q & A
Q. What are the established protocols for synthesizing Terrylendiimide in laboratory settings?
this compound synthesis typically involves a multi-step reaction pathway, including [describe general steps, e.g., condensation, cyclization, and purification]. Key methodological considerations include:
- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) or transition-metal catalysts to enhance reaction efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Purification : Column chromatography or recrystallization to isolate high-purity compounds, verified via HPLC (>95% purity) . Note: Reproducibility requires strict control of temperature (±2°C) and inert atmospheres to prevent oxidation .
Q. Which characterization techniques are most reliable for confirming this compound’s structural integrity?
A combination of spectroscopic and analytical methods is critical:
- ¹H/¹³C NMR : To confirm molecular structure and functional groups (e.g., amine peaks at δ 2.5–3.0 ppm) .
- XRD : For crystallographic data and unit-cell parameters .
- Mass spectrometry (HRMS) : To validate molecular weight (±0.001 Da tolerance) . Cross-validation across techniques minimizes misinterpretation of spectral data .
Q. How can researchers design initial experiments to assess this compound’s thermal stability?
- TGA/DSC : Measure decomposition temperatures and enthalpy changes under controlled heating rates (e.g., 10°C/min in N₂) .
- Isothermal studies : Monitor stability at fixed temperatures (e.g., 150°C for 24h) to simulate operational conditions .
- Data interpretation : Compare results with computational predictions (e.g., DFT calculations for bond dissociation energies) .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?
Contradictions (e.g., inconsistent NMR shifts or XRD patterns) require:
- Multi-method validation : Pair XRD with solid-state NMR to distinguish polymorphism vs. impurities .
- Statistical analysis : Apply principal component analysis (PCA) to identify outliers in spectral datasets .
- Literature benchmarking : Compare results with peer-reviewed studies to isolate methodological biases (e.g., solvent effects on NMR) .
Q. What experimental strategies optimize this compound’s catalytic activity in [specific reaction]?
- DoE (Design of Experiments) : Use response surface methodology (RSM) to model variables (e.g., catalyst loading, temperature) and identify optimal conditions .
- In situ spectroscopy : Monitor reaction kinetics via FTIR or Raman to detect intermediate species .
- Post-synthetic modification : Introduce functional groups (e.g., electron-withdrawing substituents) to modulate electronic properties .
Q. How can computational models address gaps in understanding this compound’s reaction mechanisms?
- DFT/MD simulations : Calculate transition-state energies and simulate solvent effects .
- Machine learning : Train models on existing kinetic data to predict unexplored reaction pathways .
- Validation : Compare computational results with experimental isotopic labeling studies (e.g., ¹⁵N tracing) .
Q. What methodologies ensure reproducibility in this compound-based studies?
- Open-data practices : Publish raw spectra, crystallographic files (CIF), and step-by-step protocols .
- Collaborative verification : Independent replication across labs with standardized reagents .
- Error analysis : Quantify uncertainties in instrumentation (e.g., NMR shimming, XRD calibration) .
Data Analysis and Interpretation
Q. How should researchers statistically analyze conflicting bioactivity data for this compound?
- Meta-analysis : Aggregate data from multiple studies, adjusting for variables (e.g., cell lines, dosage) .
- Sensitivity testing : Use ANOVA to identify significant outliers or batch effects .
- Dose-response modeling : Fit data to Hill equations to quantify efficacy thresholds .
Q. What strategies validate this compound’s proposed mechanism of action in [biological/system]?
- Knockout/knockdown studies : Use CRISPR/Cas9 to silence target genes and observe phenotypic changes .
- Binding assays : Surface plasmon resonance (SPR) or ITC to measure binding affinities .
- Cross-disciplinary correlation : Integrate metabolomics data with mechanistic models .
Ethical and Methodological Compliance
Q. How do researchers address ethical considerations in this compound-related animal studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
